

role of decanoic acid in neurodegenerative disorders

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An In-depth Technical Guide on the Role of **Decanoic Acid** in Neurodegenerative Disorders

Executive Summary

Decanoic acid, a ten-carbon medium-chain fatty acid (MCFA) and a principal component of the medium-chain triglyceride (MCT) ketogenic diet, is emerging as a significant neuroprotective agent with multifaceted mechanisms of action. Traditionally investigated for its potent anticonvulsant properties in refractory epilepsy, recent research has illuminated its therapeutic potential across a spectrum of neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Unlike the broader effects of ketosis, **decanoic acid** exerts direct, ketone-independent effects within the central nervous system. Its primary mechanisms include the non-competitive antagonism of AMPA receptors, modulation of mitochondrial biogenesis and function via PPAR γ agonism, and potent anti-inflammatory and antioxidant activities. This guide provides a comprehensive technical overview of the current understanding of **decanoic acid**'s role in neurodegeneration, detailing its molecular pathways, summarizing key quantitative data, outlining experimental protocols, and visualizing its complex interactions.

Introduction to Decanoic Acid

Decanoic acid (IUPAC name: **decanoic acid**; also known as capric acid) is a saturated fatty acid with the chemical formula $\text{CH}_3(\text{CH}_2)_8\text{COOH}$. It is naturally found in coconut and palm kernel oils, as well as the milk of various mammals. As a key component of MCT oil, it is readily absorbed and can cross the blood-brain barrier.^[1] In the brain, **decanoic acid** is metabolized more slowly than other MCFAs like octanoic acid, allowing it to accumulate and exert direct

biological effects.[2][3] This unique metabolic profile underpins its therapeutic potential, which extends beyond simply providing an alternative energy source for the brain.[4][5]

Core Mechanisms of Neuroprotection

Decanoic acid's neuroprotective effects are not attributed to a single mode of action but rather to a synergistic interplay of multiple molecular mechanisms.

Receptor-Mediated Signaling

2.1.1 Direct AMPA Receptor Antagonism A primary mechanism underlying the potent anticonvulsant effects of **decanoic acid** is its direct inhibition of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors.[6][7] This action is independent of ketone body production.[8] **Decanoic acid** acts as a non-competitive antagonist in a voltage- and subunit-dependent manner, binding to the M3 helix of the AMPA-GluA2 transmembrane domain.[6][8] By inhibiting these excitatory receptors, **decanoic acid** reduces neuronal hyperexcitability, a common pathology in epilepsy and other neurodegenerative conditions.[6][9] This inhibitory effect is observed at therapeutically relevant concentrations (as low as 100 μ M) found in patients on an MCT ketogenic diet.[1][6] In models of Alzheimer's disease, **decanoic acid** has been shown to normalize aberrant AMPA-mediated calcium signaling in hippocampal neurons and astrocytes.[10][11]

2.1.2 PPAR γ Agonism and Mitochondrial Biogenesis **Decanoic acid** is a known agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ). [12][13] Activation of this nuclear receptor is a critical driver of mitochondrial biogenesis—the formation of new mitochondria.[13] [14] This mechanism is crucial for neuroprotection, as mitochondrial dysfunction is a hallmark of many neurodegenerative diseases.[15][16] By activating PPAR γ , **decanoic acid** stimulates the expression of genes involved in mitochondrial proliferation, leading to an increased number of mitochondria and enhanced cellular respiratory capacity.[13][17]

Enhancement of Mitochondrial Function

Beyond increasing mitochondrial numbers, **decanoic acid** directly improves their function. Studies have consistently shown that treatment with **decanoic acid**, but not the shorter-chain octanoic acid, leads to a significant increase in the activity of mitochondrial respiratory chain Complex I and the mitochondrial matrix enzyme citrate synthase.[13][15][16] This enhancement

of mitochondrial efficiency improves cellular energy metabolism and helps counteract the energy deficits characteristic of neurodegenerative states.[17]

Anti-inflammatory and Antioxidant Effects

Chronic neuroinflammation and oxidative stress are key drivers of neuronal damage in neurodegenerative disorders. **Decanoic acid** exhibits potent anti-inflammatory and antioxidant properties.

- **Anti-inflammatory Action:** In models of ischemic injury, **decanoic acid** treatment significantly reduced levels of pro-inflammatory cytokines such as TNF α , IL-1 β , and IL-6, while increasing the anti-inflammatory cytokine IL-10.[18] A derivative, 10-hydroxy**decanoic acid**, has also been shown to exert anti-neuroinflammatory effects by deactivating the NLRP3 inflammasome pathway.[19]
- **Antioxidant Action:** **Decanoic acid** directly reduces oxidative stress by decreasing cellular hydrogen peroxide (H₂O₂) release and upregulating the activity of the antioxidant enzyme catalase.[20][21][22] In models of Alzheimer's and Parkinson's disease, it has been shown to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (GSH).[20][23][24]

Modulation of Autophagy

Autophagy is the cellular process for degrading and recycling damaged organelles and protein aggregates, a process that is often impaired in neurodegenerative diseases. **Decanoic acid** has been shown to promote autophagy by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[20][25] This action helps clear toxic protein aggregates, such as amyloid- β , and reduces cellular senescence, thereby protecting against neurotoxicity.[20]

Role in Specific Neurodegenerative Disorders

Epilepsy

The most well-established role for **decanoic acid** is in the management of drug-resistant epilepsy through the MCT ketogenic diet.[12][26] Its efficacy is largely attributed to the direct, ketone-independent antagonism of AMPA receptors, which reduces neuronal hyperexcitability and seizure activity.[6][7][8] Clinical studies comparing a classic ketogenic diet to a **decanoic**

acid-enriched version found that the latter offered comparable or superior seizure control, highlighting its specific therapeutic contribution.[12][27]

Alzheimer's Disease (AD)

Emerging evidence points to a significant therapeutic potential for **decanoic acid** in AD. In animal models of AD, **decanoic acid** administration has been shown to:

- Improve learning and memory performance.[20]
- Reduce amyloid- β toxicity and the expression of amyloidogenic proteins like BACE1 and APP.[20][25]
- Decrease cellular senescence in the brain.[20]
- Restore normal AMPA receptor-mediated calcium signaling in the hippocampus.[10][11]
- Enhance antioxidant enzyme activity and promote autophagy.[20]

Parkinson's Disease (PD)

Preclinical studies using *C. elegans* models of Parkinson's disease have demonstrated that **decanoic acid** can provide significant neuroprotection.[23] In these models, **decanoic acid** treatment was able to:

- Attenuate the degeneration of dopaminergic neurons.[24]
- Reduce the aggregation of α -synuclein, a pathological hallmark of PD.[24]
- Improve dopamine-dependent behaviors.[24]
- Decrease oxidative stress by upregulating antioxidant genes such as *sod-3*. [23] These effects appear to be mediated, in part, through the activation of the DAF-16/IIS signaling pathway.[23][24]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on **decanoic acid**.

Table 1: Effects of **Decanoic Acid** on Mitochondrial Function

Parameter	Cell/Tissue Model	Concentration	Duration	Result	Citation
Citrate Synthase Activity	SH-SY5Y Neuronal Cells	250 μ M	6 days	~30% increase in activity	[16]
Complex I Activity	SH-SY5Y Neuronal Cells	250 μ M	6 days	~42% increase in activity	[16]
Citrate Synthase Activity	Leigh Syndrome Fibroblasts	Not specified	Not specified	Significant increase	[17]

| Mitochondrial Content | SH-SY5Y Neuronal Cells | 250 μ M | 6 days | Marked increase (via electron microscopy) |[13] |

Table 2: Effects of **Decanoic Acid** on Seizure and Excitability Models

Model	Preparation	Concentration	Effect	Citation
AMPA-mediated currents	Rat hippocampal slices	100 μ M	~20% inhibition	[6]
AMPA-mediated currents	Xenopus oocytes (GluA2/3)	300 μ M	~40% inhibition	[6]
Epileptiform discharges	Rat hippocampal slices	Not specified	Marked reduction	[12]

| Picrotoxin-induced seizures | Mice (in vivo) | Not specified | Delayed onset |[6] |

Table 3: Effects of **Decanoic Acid** on Oxidative Stress Markers

Parameter	Model System	Concentration	Result	Citation
Catalase Activity	SH-SY5Y Neuronal Cells	250 μ M	Significant increase	[13]
H ₂ O ₂ Release	Neuroblastoma cells	Not specified	Reduction in cellular H ₂ O ₂	[21]
Antioxidant Enzymes (SOD, GSH, Catalase)	D-galactose/AlCl ₃ mouse model	1100 mg/kg	Significant improvement in activity	[20]

| Oxidative Stress (MDA levels) | MCAO rat model | 120 mg/kg | Significant reduction |[18] |

Key Experimental Protocols

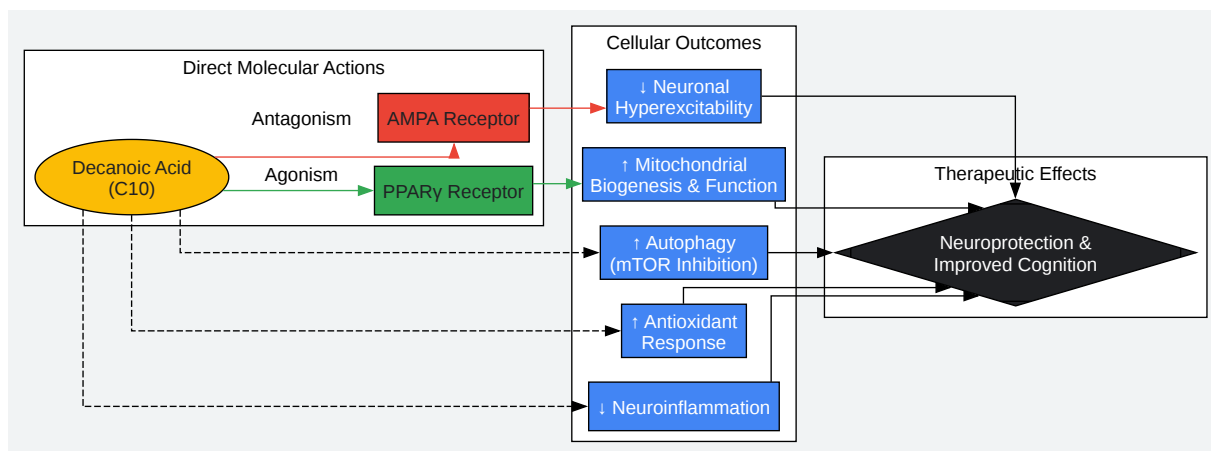
In Vitro Model: Mitochondrial Biogenesis in SH-SY5Y Cells

- **Cell Culture:** Human neuroblastoma SH-SY5Y cells are cultured in standard DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- **Treatment:** Cells are treated with 250 μ M **decanoic acid** (or octanoic acid as a control) for a period of 6 days. The medium containing the fatty acid is replaced every 48 hours.
- **Mitochondrial Enzyme Assays:** Following treatment, cells are harvested and lysed. The activity of citrate synthase and mitochondrial respiratory chain complexes (specifically Complex I) is measured spectrophotometrically using established enzyme kinetics assays.
- **Protein Quantification:** Total protein content is determined using a Bradford or BCA assay to normalize enzyme activities.
- **Statistical Analysis:** Data are analyzed using a Student's t-test or ANOVA to determine statistical significance between treatment groups.
- **Reference:** This protocol is based on methodologies described in Hughes et al., 2014 and the doctoral thesis of Hughes, S.D., 2015.[13][16]

Animal Model: Neuroprotection in a Mouse Model of Alzheimer's Disease

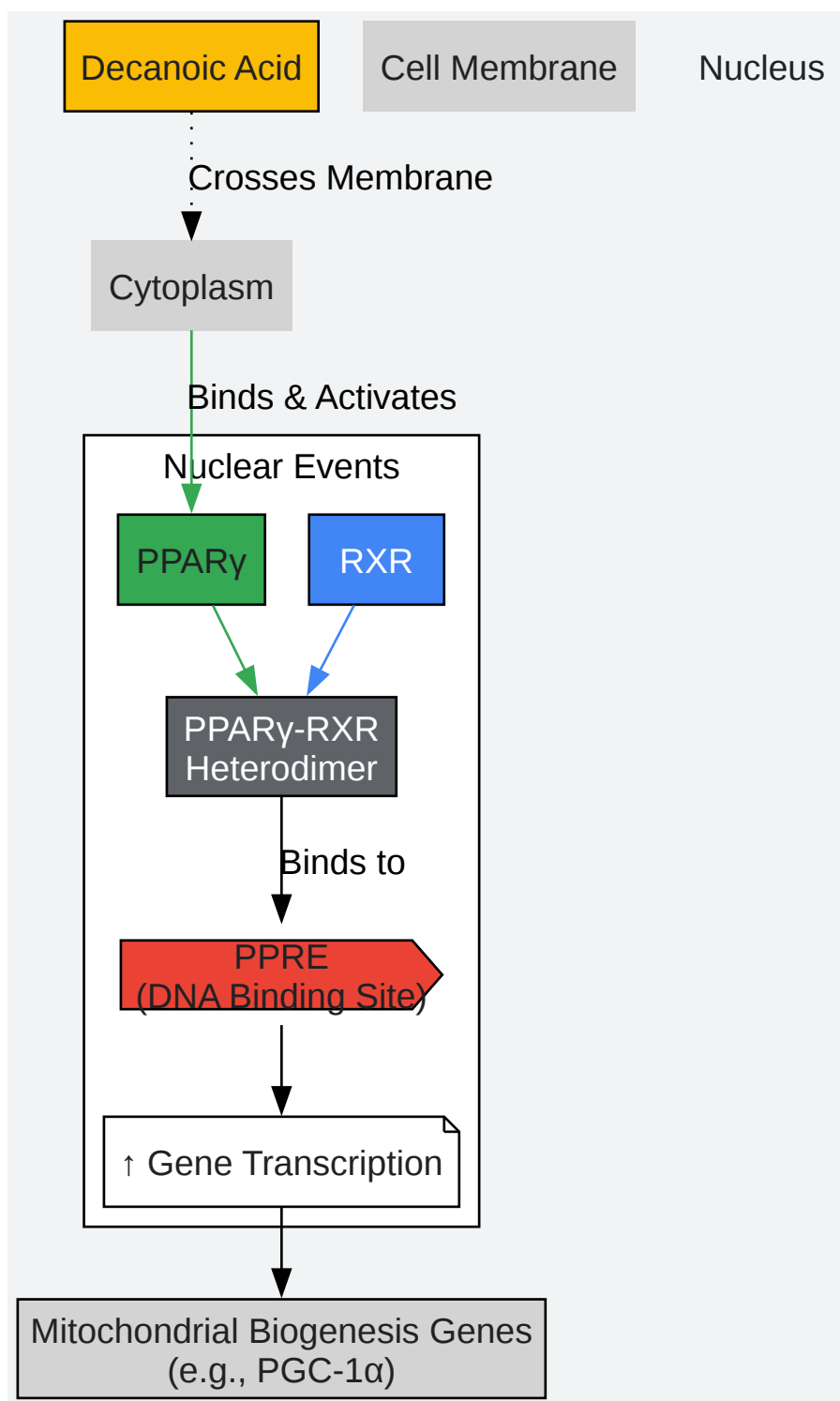
- **Animal Model:** Swiss Albino mice are used. Neurotoxicity mimicking Alzheimer's disease is induced by chronic administration of D-galactose (to induce accelerated aging) and aluminum chloride (AlCl_3).
- **Treatment Groups:** Animals are divided into groups: control, disease model (D-galactose/ AlCl_3), **decanoic acid**-treated (1100 mg/kg, oral gavage), and octanoic acid-treated. Treatment is administered daily for a specified period (e.g., 8 weeks).
- **Behavioral Assessment:** Cognitive function is assessed using the Morris water maze to evaluate spatial learning and memory.
- **Biochemical Analysis:** Following the behavioral tests, animals are sacrificed, and brain tissues (e.g., hippocampus, cortex) are collected. Tissues are homogenized and used to measure:
 - **Oxidative Stress Markers:** Superoxide dismutase (SOD), reduced glutathione (GSH), and catalase activity.
 - **Autophagy Markers:** Western blot analysis for mTOR, Beclin-1, and LC3-II/LC3-I ratio.
 - **Amyloid- β Levels:** ELISA or Western blot for amyloid- β plaques and precursor proteins (APP, BACE1).
- **Reference:** This protocol is adapted from the methodology described in Jain & Vohora, 2024. [\[20\]](#)[\[25\]](#)

Signaling Pathways and Workflows Visualizations (Graphviz)



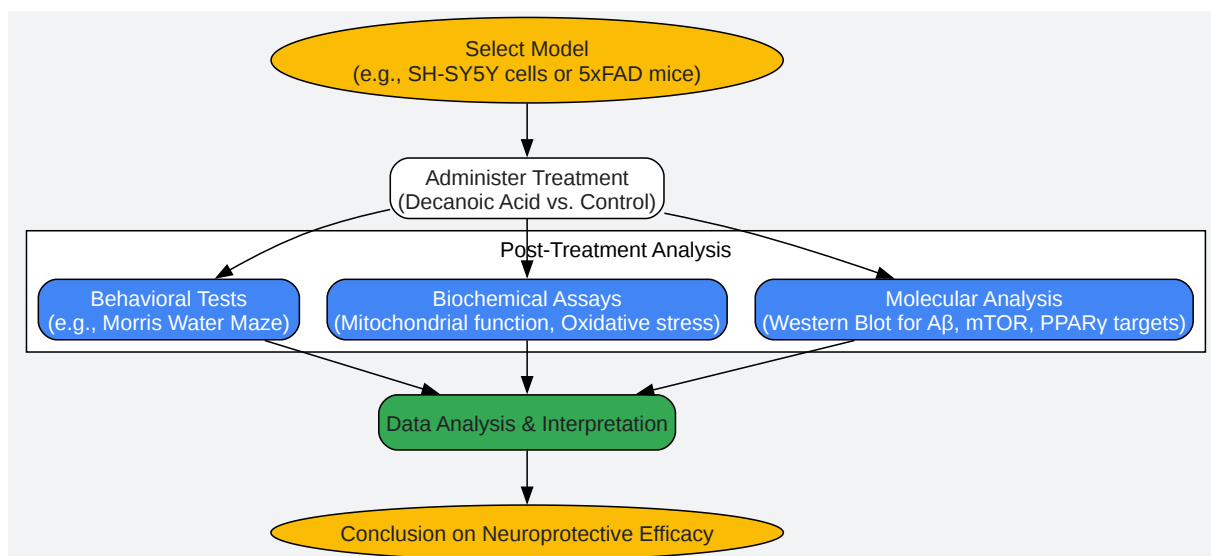
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Caption: Multifaceted neuroprotective mechanisms of **Decanoic Acid**.



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Caption: PPARγ signaling pathway activated by **Decanoic Acid**.



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Caption: General experimental workflow for assessing **Decanoic Acid**.

Conclusion and Future Directions

Decanoic acid demonstrates significant promise as a therapeutic agent for a range of neurodegenerative disorders. Its pleiotropic effects—spanning direct receptor modulation, mitochondrial enhancement, and reduction of inflammation and oxidative stress—position it as a robust neuroprotective molecule. Crucially, many of these effects are independent of ketogenesis, suggesting that dietary strategies enriched with **decanoic acid** may offer the benefits of a ketogenic diet with fewer dietary restrictions.^{[2][28]}

Future research should focus on:

- **Clinical Trials:** Well-designed clinical trials are needed to translate the promising preclinical findings into therapeutic applications for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
- **Dose-Response Studies:** Determining the optimal therapeutic dosage and formulation of **decanoic acid** for different disorders is critical.
- **Long-Term Effects:** Investigating the long-term safety and efficacy of chronic **decanoic acid** supplementation is necessary.
- **Synergistic Effects:** Exploring the potential synergistic effects of **decanoic acid** with other therapeutic agents could lead to more effective combination therapies.

In conclusion, **decanoic acid** represents a compelling area of research in neurotherapeutics, offering a novel, mechanism-based approach to combatting complex and debilitating neurodegenerative diseases.

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